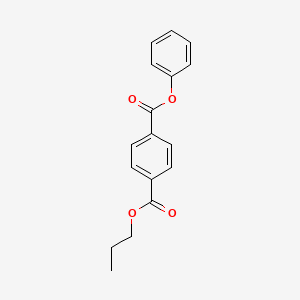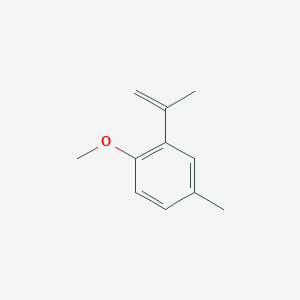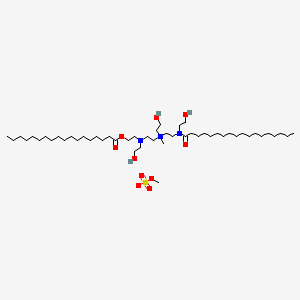
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research and industrial applications due to its multifunctional nature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate typically involves multiple steps. The process begins with the preparation of intermediate compounds through esterification and amidation reactions. These intermediates are then combined under controlled conditions to form the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure product quality.
化学反应分析
Types of Reactions
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives.
科学研究应用
(2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a component in cell culture media.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics, detergents, and other consumer products.
作用机制
The mechanism of action of (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility in different applications.
相似化合物的比较
Similar Compounds
- **(2-Hydroxyethyl)(2-((2-hydroxyethyl)(palmitoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(palmitoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
- **(2-Hydroxyethyl)(2-((2-hydroxyethyl)(oleoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(oleoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)(2-((2-hydroxyethyl)(stearoyl)amino)ethyl)-(2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylammonium methyl sulphate stands out due to its specific stearoyl groups, which impart unique physicochemical properties. These properties include enhanced stability, solubility, and bioactivity, making it particularly valuable in various research and industrial applications.
属性
CAS 编号 |
64346-67-4 |
|---|---|
分子式 |
C50H103N3O10S |
分子量 |
938.4 g/mol |
IUPAC 名称 |
2-hydroxyethyl-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]-[2-[2-hydroxyethyl(2-octadecanoyloxyethyl)amino]ethyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C49H100N3O6.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-48(56)51(39-45-54)37-42-52(3,43-46-55)41-36-50(38-44-53)40-47-58-49(57)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h53-55H,4-47H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
JOEYVTUZTKUBSR-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC[N+](C)(CCN(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO)CCO.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


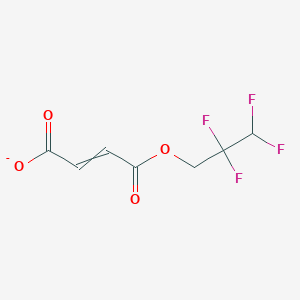
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)


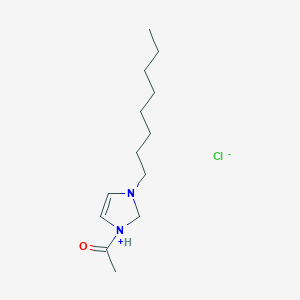
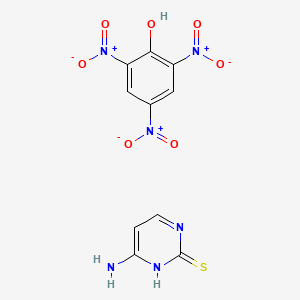
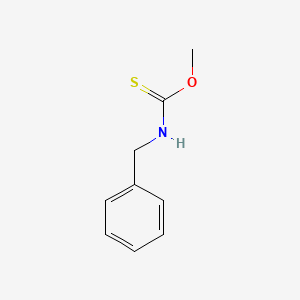
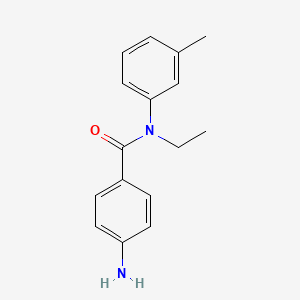
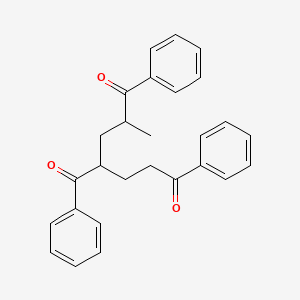
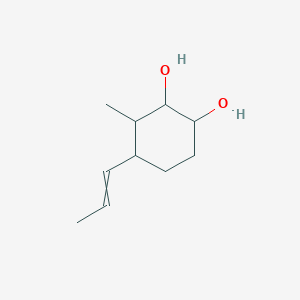
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
